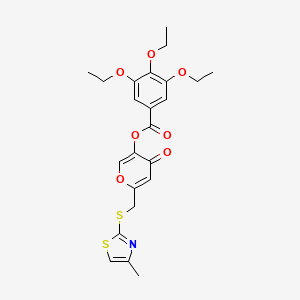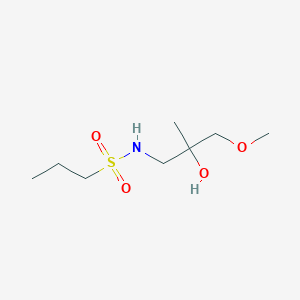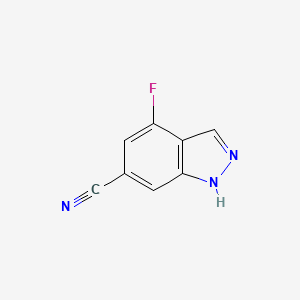
1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea, also known as compound 1, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is a urea derivative that has been synthesized through a multistep reaction process. The synthesis method involves the use of various reagents and solvents, and the resulting compound has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
Conformational Adjustments in Urea and Thiourea Assemblies
Research conducted by Phukan and Baruah (2016) on urea and thiourea-based assemblies highlighted the importance of conformational adjustments through carbon–nitrogen bond rotation over an intramolecular hydrogen bonded synthon. Their study demonstrated differences in polymorphism between urea and thiourea derivatives, with implications for understanding molecular assemblies and reactivity patterns in synthetic chemistry Phukan & Baruah, 2016.
Green Synthesis Methods
Mallakpour and Rafiee (2007) developed an efficient, green synthesis protocol for polycondensation involving urea derivatives, emphasizing the role of ionic liquids and microwave irradiation. This method represents a sustainable approach to polymer synthesis, contributing to the development of materials with potential applications in various technological fields Mallakpour & Rafiee, 2007.
Sensing Applications
Cho et al. (2003) synthesized a new naphthalene derivative containing a urea group, showcasing its unique absorption and fluorescence response to fluoride ions. This work suggests the potential use of urea derivatives in the development of selective sensors for anions, which could be applied in environmental monitoring and analytical chemistry Cho et al., 2003.
Antimicrobial and Antioxidant Activities
A study by Taha (2012) on heterocycles derived from 2-acetylnaphthalene, including urea derivatives, revealed promising antioxidant activity. This research contributes to the ongoing search for novel compounds with potential therapeutic applications, particularly in combating oxidative stress-related diseases Taha, 2012.
Fluorescent Sensors and Live Cell Imaging
Tayade et al. (2014) reported the design and synthesis of a urea-linked dipodal naphthalene-based fluorescent sensor for Hg(II), demonstrating its application in live cell imaging. This highlights the role of urea derivatives in developing sophisticated chemical tools for biological research and environmental monitoring Tayade et al., 2014.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(23-13-17-9-6-8-16-7-4-5-12-20(16)17)24-14-19-15-25(22(27)28-19)18-10-2-1-3-11-18/h1-12,19H,13-15H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCQAHFSJPGVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880006.png)

![3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2880008.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2880010.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2880012.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2880013.png)
![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880016.png)

![2-(4-chlorophenyl)-3-(2-furyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2880019.png)


